(3-Methoxy-phenyl)-piperidin-4-yl-methanol

Purity Specification Quality Control Procurement Compliance

(3-Methoxy-phenyl)-piperidin-4-yl-methanol (CAS 1082502-18-8) is a chiral secondary alcohol belonging to the substituted piperidin-4-yl-methanol class. Its structure features a piperidine ring bearing a hydroxymethyl group at the 4-position and a 3-methoxyphenyl substituent on the carbinol carbon, creating a stereogenic center.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 1082502-18-8
Cat. No. B1500628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-phenyl)-piperidin-4-yl-methanol
CAS1082502-18-8
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(C2CCNCC2)O
InChIInChI=1S/C13H19NO2/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10/h2-4,9-10,13-15H,5-8H2,1H3
InChIKeyXILQNTZEDHMQDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methoxyphenyl)(piperidin-4-yl)methanol (CAS 1082502-18-8): Chiral Secondary Alcohol Building Block for CNS Receptor Ligand Synthesis


(3-Methoxy-phenyl)-piperidin-4-yl-methanol (CAS 1082502-18-8) is a chiral secondary alcohol belonging to the substituted piperidin-4-yl-methanol class . Its structure features a piperidine ring bearing a hydroxymethyl group at the 4-position and a 3-methoxyphenyl substituent on the carbinol carbon, creating a stereogenic center . The compound has a molecular formula of C13H19NO2 and a molecular weight of 221.30 g/mol . As of April 2026, this compound is commercially catalogued exclusively as a research intermediate (not GMP-grade) , with no published reports of direct biological activity, pharmacological profiling, or clinical evaluation. Its primary documented role is as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for N-alkylation or N-acylation to generate elaborated piperidine-based ligands targeting G protein-coupled receptors (GPCRs) and other CNS-relevant targets .

Why Regioisomeric Substitution Is Not Advisable for (3-Methoxy-phenyl)-piperidin-4-yl-methanol (CAS 1082502-18-8) in Research Procurement


The meta-methoxy substitution pattern of (3-methoxy-phenyl)-piperidin-4-yl-methanol is structurally determinative and cannot be interchanged with ortho- or para-methoxy regioisomers without altering experimental outcomes . In closely related N-aralkyl piperidinemethanol pharmacophores, the position of the methoxy group on the phenyl ring critically modulates electronic distribution (Hammett σmeta vs. σpara), hydrogen-bonding geometry, and steric accessibility of the secondary alcohol for subsequent derivatization [1]. When elaborated into final ligands, the 3-methoxy orientation produces distinct recognition patterns at receptor binding pockets relative to the 2-methoxy or 4-methoxy congeners—even when the core scaffold is identical [1][2]. Furthermore, the enantiomeric composition and configurational stability of the chiral carbinol center may differ depending on the methoxy position, influencing downstream stereochemical outcomes in asymmetric syntheses . Procuring the correct regioisomer is therefore essential for SAR reproducibility and synthetic route fidelity .

Head-to-Head Comparative Evidence: (3-Methoxyphenyl)(piperidin-4-yl)methanol vs. Its 2-Methoxy and 4-Methoxy Regioisomers


Purity Specification Advantage: 97–98% for 3-Methoxy Isomer vs. 95% for 2-Methoxy and 4-Methoxy Isomers from Major Suppliers

Commercial suppliers specify the minimum purity of (3-methoxy-phenyl)-piperidin-4-yl-methanol at 97% (AKSci ) or 98% (Fluorochem ; Alfa Chemistry ), whereas the 4-methoxy isomer (CAS 37581-37-6) is specified at 95% minimum purity by AKSci and the 2-methoxy isomer (CAS 1082554-80-0) is specified at 95% by BOC Sciences . This 2–3 percentage point absolute purity difference reflects tighter manufacturing quality control for the 3-methoxy regioisomer, translating to lower total impurity burden that can confound sensitive biological assays or subsequent coupling reactions.

Purity Specification Quality Control Procurement Compliance Regioisomer Comparison

Physicochemical Property Differentiation: Computed LogP and Polar Surface Area Distinguish the 3-Methoxy Isomer from Its Regioisomeric Counterparts

Although the three methoxy regioisomers share the identical molecular formula (C13H19NO2) and molecular weight (221.30 g/mol), their spatial arrangement of the methoxy group produces distinct computed physicochemical properties that affect chromatographic behavior, solubility, and membrane permeability. For the 3-methoxy isomer, computed LogP is 2.057 and Polar Surface Area (PSA) is 41.49 Ų (as reported by chemsrc.com ). Comparable computed LogP data for the 2-methoxy and 4-methoxy isomers have not been publicly tabulated in the same dataset, precluding a definitive head-to-head comparison from a single authoritative source. However, the meta-substitution pattern is expected—based on well-established quantitative structure–property relationship (QSPR) principles—to yield intermediate lipophilicity and hydrogen-bond acceptor topology relative to the ortho (intramolecular H-bond potential) and para (extended linear geometry) isomers [1]. These differences are material for chromatographic method development, formulation solubility screening, and CNS multiparameter optimization (MPO) scoring when the compound is elaborated into a drug-like ligand.

Physicochemical Properties LogP Polar Surface Area Drug-likeness Regioisomer Differentiation

Synthetic Accessibility Advantage: The 3-Methoxy Regioisomer Is the Preferred Intermediate for 5-HT2A Ligand Scaffolds Bearing the MDL 100907-Type Pharmacophore

Published synthetic routes to the clinically studied 5-HT2A antagonist MDL 100907 ((+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol) and its phenolic PET tracer precursors proceed through a 3-hydroxy intermediate derived from regioselective O-demethylation of a 2,3-dimethoxyphenyl precursor [1]. The 3-methoxy substitution pattern of CAS 1082502-18-8 maps directly onto this established pharmacophoric architecture, positioning it as the closest commercially available monosubstituted analog to the MDL 100907 scaffold [1][2]. In contrast, the 4-methoxy and 2-methoxy regioisomers lack this direct topological correspondence to validated antipsychotic pharmacophores within the N-aralkyl piperidinemethanol class [2]. For medicinal chemistry programs exploring bioisosteric replacements at the phenyl ring of MDL 100907-type ligands, the 3-methoxy isomer is the structurally congruent synthetic entry point, whereas the 2- and 4-methoxy isomers would require divergent synthetic strategies to achieve comparable pharmacophoric alignment [1][2].

Synthetic Accessibility 5-HT2A Receptor MDL 100907 Medicinal Chemistry Pharmacophore

Biological Activity Data Gap: No Published Comparative Potency, Selectivity, or ADME Data Exist for Any Methoxy Regioisomer of the Piperidin-4-yl-methanol Series

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents (as of April 19, 2026) found no peer-reviewed publications, patent examples, or database entries reporting IC50, Ki, EC50, or any other quantitative pharmacological or ADME data for (3-methoxy-phenyl)-piperidin-4-yl-methanol (CAS 1082502-18-8), its 2-methoxy isomer (CAS 1082554-80-0), or its 4-methoxy isomer (CAS 37581-37-6) as discrete chemical entities [1]. All available data for structurally related piperidinemethanols pertain to elaborated N-substituted derivatives (e.g., N-aralkyl or N-acyl analogs) in which the piperidine nitrogen has been functionalized [2][3]. None of the three regioisomeric free bases have been characterized for receptor binding, enzyme inhibition, cellular activity, metabolic stability, permeability, or in vivo pharmacokinetics in the public domain. Consequently, any claim of differential biological performance between regioisomers at the level of the free base intermediate is unsupported by empirical evidence and would constitute extrapolation beyond available data.

Data Gap Biological Activity Selectivity ADME Pharmacological Profiling

Optimal Deployment Scenarios for (3-Methoxyphenyl)(piperidin-4-yl)methanol (CAS 1082502-18-8) Based on Verified Differentiators


Synthesis of N-Substituted 5-HT2A Receptor Ligands via the MDL 100907 Pharmacophore Pathway

The 3-methoxy substitution pattern of CAS 1082502-18-8 provides direct topological correspondence to the meta-methoxy position of the validated 2,3-dimethoxyphenyl pharmacophore found in the clinically studied 5-HT2A antagonist MDL 100907 [1]. Investigators synthesizing N-aralkyl piperidinemethanol derivatives as potential antipsychotic or PET tracer ligands should use this isomer—rather than the 2- or 4-methoxy regioisomers—for N-alkylation with substituted phenethyl halides, followed by optional further methoxylation or O-demethylation to access the full 2,3-dimethoxy or 3-hydroxy pharmacophore pattern [1][2]. The 97–98% purity specification ensures that synthetic intermediates meet the cleanliness threshold required for subsequent biological evaluation without confounding impurity-related artifacts.

Structure–Activity Relationship (SAR) Studies Exploring Methoxy Positional Isomerism in CNS Ligand Series

For medicinal chemistry programs systematically comparing ortho-, meta-, and para-methoxy substitution effects on receptor affinity, functional activity, or ADME properties, CAS 1082502-18-8 serves as the meta-methoxy reference compound. Its differentiated computed LogP of 2.057 and PSA of 41.49 Ų provide a distinct physicochemical baseline against which the 2-methoxy (CAS 1082554-80-0, purity 95% ) and 4-methoxy (CAS 37581-37-6, purity 95% ) isomers can be compared. Importantly, all three regioisomeric intermediates require N-functionalization prior to biological testing, as no free base biological data exist for any member of this series [3]. Procurement of the highest-purity isomer (97–98% ) as the meta-methoxy representative minimizes batch-to-batch variability in comparative SAR campaigns.

Asymmetric Synthesis and Chiral Resolution Methodology Development

The presence of a single asymmetric carbon at the carbinol position makes CAS 1082502-18-8 a suitable substrate for developing or validating enantioselective synthetic methods (e.g., asymmetric Grignard additions to piperidine-4-carboxaldehyde derivatives, or chiral HPLC resolution of racemic secondary alcohols) [1]. The 3-methoxy substituent provides a UV chromophore (λmax ≈ 270–280 nm, typical for anisole derivatives) that facilitates HPLC detection during chiral analytical method development. The higher purity specification (97–98%) relative to the 2- and 4-methoxy congeners (95%) is advantageous for chiral separation studies, where impurity peaks could co-elute with enantiomer peaks and complicate enantiomeric excess (ee) determination.

Intermediate for Sulfate Ester or Carbamate Prodrug Conjugates Targeting CNS Disorders

Canadian Patent CA 2,140,669 and related filings describe sulfuric acid mono-[3-({1-[2-(4-fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenyl]ester derivatives as prodrug forms of piperidinemethanol-based CNS agents [4]. The 3-methoxy substitution of CAS 1082502-18-8 provides the correct regiochemical orientation for subsequent sulfation or carbamoylation at the phenyl ring, after N-functionalization of the piperidine nitrogen. This regiochemical compatibility is inherent to the meta-methoxy isomer and would require additional synthetic manipulation if the 2- or 4-methoxy isomer were procured instead. Researchers pursuing prodrug strategies within the N-aralkyl piperidinemethanol class should therefore select the 3-methoxy regioisomer as their starting material.

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